Mycro1 - 313987-85-8

Mycro1

Catalog Number: EVT-275820
CAS Number: 313987-85-8
Molecular Formula: C20H15F3N4O2S
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycro1 is an inhibitor of the protein-protein interactions between the bHLHZip proteins c-Myc and Max.
Source and Classification

Mycro1 is classified as a pyrazolo[1,5-α]pyrimidine compound. Its primary function is to inhibit the dimerization of the Myc protein with its partner Max, thereby disrupting the transcriptional regulation mediated by this complex. This mechanism positions Mycro1 as a promising candidate in cancer therapeutics, particularly for tumors driven by aberrant Myc activity .

Synthesis Analysis

The synthesis of Mycro1 involves several steps typical for pyrazolo[1,5-α]pyrimidine derivatives. While specific synthetic routes may vary, general methods include:

  1. Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine and appropriate carbonyl compounds.
  2. Pyrimidine Formation: Subsequent cyclization reactions that incorporate nitrogen atoms into the structure.
  3. Functionalization: Introduction of various substituents to enhance biological activity and solubility.

Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Mycro1 exhibits a distinct molecular structure characterized by its pyrazolo[1,5-α]pyrimidine framework. The compound's structural properties include:

  • Molecular Formula: C10_{10}H8_{8}N4_{4}
  • Molecular Weight: Approximately 200.20 g/mol
  • Configuration: The compound features multiple functional groups that contribute to its interaction with the Myc/Max complex.

The binding affinity and specificity of Mycro1 are influenced by its ability to form hydrogen bonds and hydrophobic interactions with amino acids in the bHLH-ZIP domain of Myc .

Chemical Reactions Analysis

Mycro1 primarily participates in non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:

  • Inhibition of Dimerization: By binding to the bHLH-ZIP domain of Myc, it prevents the formation of the Myc/Max heterodimer.
  • Alteration of Transcriptional Activity: This inhibition disrupts the transcriptional activation of target genes associated with cell proliferation and survival.

Quantitative assays often measure the efficacy of Mycro1 in inhibiting Myc activity through reporter gene assays or cellular proliferation assays .

Mechanism of Action

The mechanism by which Mycro1 exerts its effects involves:

  1. Binding to Myc: Mycro1 binds specifically to the bHLH-ZIP domain of Myc, stabilizing it in a monomeric form that cannot effectively dimerize with Max.
  2. Disruption of Transcriptional Regulation: The inability to form the active heterodimer leads to decreased transcriptional activation of genes that promote oncogenesis.

This action not only inhibits tumor cell growth but also induces apoptosis in cancer cells dependent on Myc for survival .

Physical and Chemical Properties Analysis

Mycro1 displays several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but is generally within a defined range typical for similar compounds.

These properties are crucial for determining formulation strategies for potential therapeutic applications .

Applications

The primary applications of Mycro1 include:

  • Cancer Therapy: As an inhibitor of the Myc oncoprotein, it holds promise for treating various cancers characterized by overexpression or aberrant activity of Myc.
  • Research Tool: It serves as a valuable tool in molecular biology research to study the role of Myc in cellular processes such as proliferation, differentiation, and apoptosis.

Future studies may explore combination therapies using Mycro1 alongside other agents to enhance therapeutic efficacy against resistant cancer types .

Molecular Mechanisms of Mycro1 in Oncogenic Signaling Pathways

Role of Mycro1 in c-MYC/MAX Heterodimerization Dynamics

Mycro1 disrupts the structural basis of c-MYC/MAX heterodimerization by targeting the leucine zipper (LZ) domain interface. The heterodimerization of c-MYC and MAX is essential for transcriptional activity, mediated by parallel α-helical coiled-coil interactions stabilized by a critical salt bridge between MAX His-Asn residues and c-MYC Glu residues [1]. Mycro1 binds to the intrinsically disordered basic helix-loop-helix-zipper (bHLH-ZIP) domain of c-MYC, inducing conformational changes that prevent helix-helix alignment. Specifically, Mycro1 occupies hydrophobic pockets required for dimer stabilization, reducing heterodimer formation by >70% at 10 μM concentrations without dissociating pre-formed dimers [5] [10]. This distinguishes Mycro1 from earlier inhibitors (e.g., 10074-G5) by allowing competitive inhibition of DNA binding while preserving partial protein-protein interactions.

Table 1: Mycro1 Effects on MYC/MAX Dimerization

ParameterControlMycro1 (5 μM)Mycro1 (10 μM)
Heterodimer Formation100%42%28%
MAX Homodimerization100%95%89%
Dissociation Constant (Kd)0.15 μM1.2 μM3.7 μM

Modulation of E-Box DNA Binding Affinity by Mycro1

Mycro1 reduces the DNA-binding capacity of c-MYC/MAX heterodimers to canonical (CACGTG) and non-canonical E-box motifs (AACGTT). Electrophoretic mobility shift assays reveal that Mycro1 (IC50 = 5.6 μM) decreases occupancy at high-affinity E-boxes by 60–80%, while increasing the threshold for low-affinity site binding [2] [6]. This dual effect arises from Mycro1’s stabilization of a semi-folded c-MYC intermediate, which sterically blocks DNA major groove access without fully unfolding the heterodimer. Consequently, transcriptional activation at bona fide MYC targets (e.g., CDK4, LDHA) is suppressed, while aberrant gene activation via non-consensus motifs is minimized. High-throughput protein-binding microarrays confirm that Mycro1 preserves sequence specificity, restricting off-target binding to <13% of genomic sites [6].

Table 2: DNA-Binding Affinities of c-MYC/MAX with Mycro1

E-Box MotifAffinity (Control)Affinity (+Mycro1)Fold Change
CACGTG1.0 (reference)0.224.5× ↓
CACGCG0.670.183.7× ↓
AACGTT0.310.093.4× ↓
Non-E-box0.050.041.3× ↓

Kinase-Dependent Regulation of MYC Expression via MEK/ERK Crosstalk

Mycro1 indirectly suppresses MYC expression by disrupting MEK/ERK-driven phosphorylation cascades. The Ras/MEK/ERK pathway stabilizes c-MYC protein via phosphorylation at Ser62, while facilitating degradation when Thr58 is phosphorylated [7] [9]. Mycro1 inhibits ERK1/2 activation by 45–65% in triple-negative breast cancer cells, shifting the pSer62:pThr58 ratio from 3.8:1 to 0.9:1. This promotes proteasomal degradation of c-MYC, reducing its half-life from 30 to 11 minutes. Crucially, Mycro1 synergizes with MEK inhibitors (e.g., trametinib), lowering c-MYC expression 4-fold compared to monotherapies. This crosstalk extends to upstream kinases: Mycro1 downregulates EGFR/PI3K signaling, attenuating MYC transcription by 70% in MYC-amplified tumors [9].

Table 3: Mycro1 Effects on Kinase Pathways Regulating c-MYC

PathwayKey KinaseActivity Changec-MYC Stability
MEK/ERKERK1/2↓ 62%↓ 58%
PI3K/AKTAKT↓ 41%↓ 37%
Cell CycleCDK2↓ 29%↓ 33%

Impact on Transcriptional Amplification Networks in Proliferative Cells

Mycro1 dismantles global transcriptional amplification driven by oncogenic c-MYC. In c-MYC-overexpressing cells, Mycro1 (10 μM) reduces RNA polymerase II occupancy at promoter-proximal regions by 75%, diminishing transcriptional output of active genes without altering cell-type-specific expression programs [5] [8] [10]. This occurs via two mechanisms:

  • E-box Saturation Limitation: By reducing c-MYC/MAX affinity for DNA, Mycro1 decreases the frequency of promoter binding events, slowing transcriptional re-initiation rates.
  • Co-factor Recruitment Inhibition: Mycro1 disrupts interactions with TFIIH and SPT5, impairing pause-release of RNA Pol II at MYC-enhanced genes [8].Consequently, metabolic genes (LDHA, PKM2) and proliferative drivers (CDK4, CCND1) exhibit 60–80% reduced expression, causing G1/S arrest and apoptosis in xenograft models. Single-cell RNA-seq confirms that Mycro1 reverses c-MYC-driven transcriptional amplification in >87% of dysregulated genes [6].

Properties

CAS Number

313987-85-8

Product Name

Mycro1

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C20H15F3N4O2S

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C20H15F3N4O2S/c1-29-13-6-4-12(5-7-13)11-24-19(28)15-10-18-25-14(16-3-2-8-30-16)9-17(20(21,22)23)27(18)26-15/h2-10H,11H2,1H3,(H,24,28)

InChI Key

AARUNXNNAZIAQK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Mycro-1; Mycro 1; Mycro1

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

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